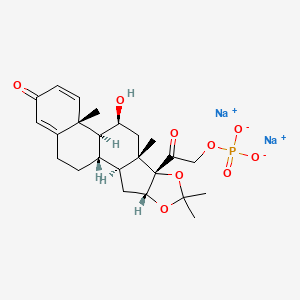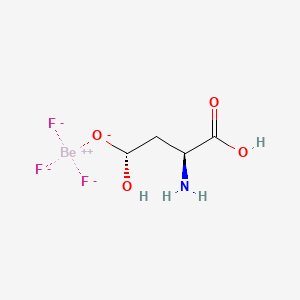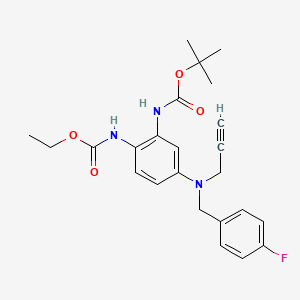![molecular formula C28H22N2O5S2 B10822394 1-Amino-4-[4-(3,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10822394.png)
1-Amino-4-[4-(3,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSB-16133 is a synthetic organic compound known for its selective antagonistic properties towards the P2Y4 receptor. This receptor is part of the purinergic receptor family, which is activated by extracellular nucleotides such as adenosine triphosphate (ATP) and uridine triphosphate (UTP).
Preparation Methods
The synthesis of PSB-16133 involves several steps, starting with the preparation of the core anthraquinone structure. The synthetic route typically includes:
Formation of the Anthraquinone Core: This involves the reaction of phthalic anhydride with benzene in the presence of a Lewis acid catalyst to form anthraquinone.
Sulfonation: The anthraquinone core is then sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups.
Amination: The sulfonated anthraquinone is reacted with aniline derivatives to introduce amino groups.
Thioether Formation:
Chemical Reactions Analysis
PSB-16133 undergoes several types of chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form various quinone derivatives.
Reduction: Reduction of the anthraquinone core can lead to the formation of hydroquinone derivatives.
Substitution: The sulfonic acid and amino groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include sulfuric acid for sulfonation, aniline derivatives for amination, and thiol compounds for thioether formation. The major products formed from these reactions are typically derivatives of the anthraquinone core with various functional groups attached .
Scientific Research Applications
PSB-16133 has several scientific research applications, including:
Pharmacology: It is used as a tool compound to study the P2Y4 receptor and its role in various physiological processes.
Medicinal Chemistry: PSB-16133 is investigated for its potential therapeutic applications in conditions involving purinergic signaling, such as inflammation and thrombosis.
Biology: It is used in studies to understand the role of P2Y4 receptors in cellular signaling and function.
Industry: While its industrial applications are limited, PSB-16133 is used in research and development settings to explore new drug candidates targeting purinergic receptors
Mechanism of Action
PSB-16133 exerts its effects by selectively binding to and inhibiting the P2Y4 receptor. This receptor is a G protein-coupled receptor that responds to extracellular nucleotides. By blocking the receptor, PSB-16133 prevents the downstream signaling pathways that are typically activated by ATP and UTP. This inhibition can modulate various physiological responses, including inflammation, platelet aggregation, and vascular tone .
Comparison with Similar Compounds
PSB-16133 is often compared with other P2Y receptor antagonists, such as PSB-1699. While both compounds inhibit the P2Y4 receptor, PSB-16133 is more potent, whereas PSB-1699 is more selective. Other similar compounds include:
Reactive Blue-2: A nonselective sulfonate that inhibits multiple P2Y receptors.
MRS2578: A selective P2Y6 receptor antagonist.
Clopidogrel: A P2Y12 receptor antagonist used as an antithrombotic agent.
The uniqueness of PSB-16133 lies in its high potency and selectivity for the P2Y4 receptor, making it a valuable tool for studying this specific receptor subtype .
Properties
Molecular Formula |
C28H22N2O5S2 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
1-amino-4-[4-(3,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C28H22N2O5S2/c1-15-7-10-19(13-16(15)2)36-18-11-8-17(9-12-18)30-22-14-23(37(33,34)35)26(29)25-24(22)27(31)20-5-3-4-6-21(20)28(25)32/h3-14,30H,29H2,1-2H3,(H,33,34,35) |
InChI Key |
QXOGPTXQGKQSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine](/img/structure/B10822318.png)
![2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid](/img/structure/B10822319.png)

![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol](/img/structure/B10822325.png)



![1-[(Z)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]-2-[2-(4-methylphenyl)ethyl]guanidine](/img/structure/B10822373.png)
![4'-methoxy-N,N-dimethyl-3'-{[3-(2-{[2-(2H-1,2,3-triazol-2-yl)benzene-1-carbonyl]amino}ethyl)phenyl]sulfamoyl}[1,1'-biphenyl]-3-carboxamide](/img/structure/B10822385.png)
![(3R,3aR,6aR)-2-[2-(2,4-dichlorophenoxy)acetyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10822400.png)
![6,7-dichloro-4-[2-[(2S)-4-(2-morpholin-4-ylethylsulfonyl)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B10822402.png)
